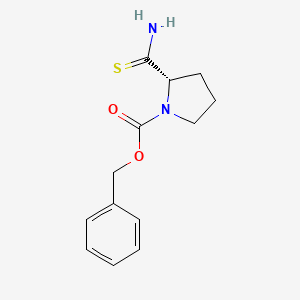

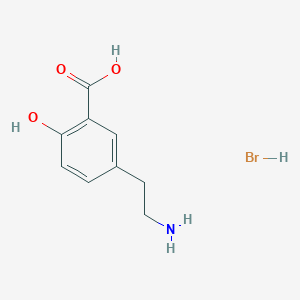

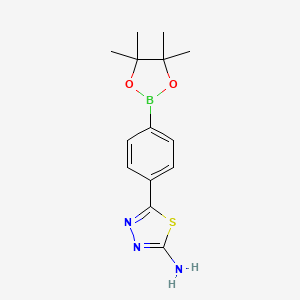

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate

Vue d'ensemble

Description

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of proline-based carbamates. These compounds are known for their potential biological activities, particularly as inhibitors of cholinesterase enzymes. This compound has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of neurotransmitters in the nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the synthesis of aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides, which are characterized by various reaction conditions such as time, solvent, base, and dispersant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Various reduced derivatives

Substitution: Functionalized aromatic compounds

Applications De Recherche Scientifique

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. By binding to the active site of acetylcholinesterase and butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates: These compounds have similar structures and biological activities.

Aryl benzyl sulfides: These compounds share similar synthetic routes and reaction conditions.

Dibenzyl sulfides: These compounds are also synthesized using similar methods and have comparable chemical properties.

Uniqueness

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate is unique due to its specific inhibitory activity against cholinesterase enzymes. This makes it a valuable compound for research in neurodegenerative diseases and potential therapeutic applications .

Propriétés

IUPAC Name |

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVERNDRXLDWSFC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

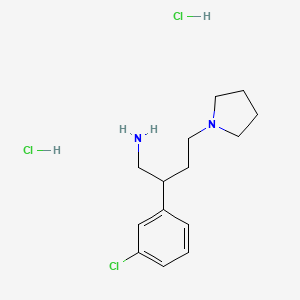

![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

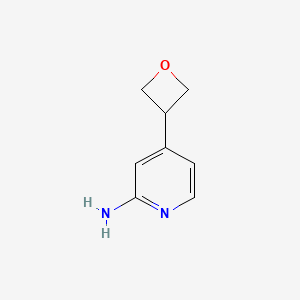

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)